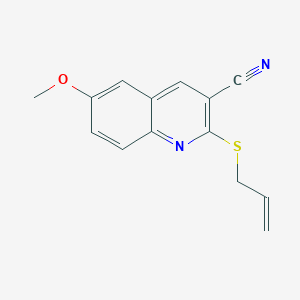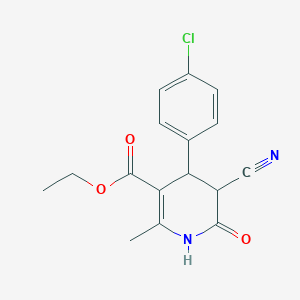
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique properties have made it a subject of interest in the field of chemistry.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in bacterial and fungal cell wall synthesis. This leads to the destruction of the cell wall and ultimately the death of the microorganism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. It has also been shown to have antioxidant properties, which may make it a potential candidate for the development of new drugs to treat oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile in lab experiments is its unique properties. This compound has been shown to have antibacterial, antifungal, and anticancer properties, which make it a potential candidate for the development of new drugs. However, one limitation of using this compound is that it is relatively new, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are a number of future directions for the study of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile. One potential direction is the development of new antibiotics based on this compound. Another potential direction is the study of its potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Synthesemethoden
The synthesis of 6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile involves a series of chemical reactions. The starting material used in the synthesis is 2-methoxy-3-methylquinoline, which is reacted with propargyl bromide under basic conditions to form 2-propargyl-3-methylquinoline. This compound is then reacted with sodium hydride and ethyl cyanoacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C14H12N2OS |
|---|---|
Molekulargewicht |
256.32 g/mol |
IUPAC-Name |
6-methoxy-2-prop-2-enylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12N2OS/c1-3-6-18-14-11(9-15)7-10-8-12(17-2)4-5-13(10)16-14/h3-5,7-8H,1,6H2,2H3 |
InChI-Schlüssel |
BJUFDSMCXJJJCK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2)C#N)SCC=C |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SCC=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)
![ethyl (2Z)-5-amino-6-cyano-7-(5-methylfuran-2-yl)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B259448.png)

![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)


![Pyridin-2-yl-[3-(thiophene-2-carbonyl)-1,2-oxazol-4-yl]methanone](/img/structure/B259483.png)
![Furan-2-yl-[4-(thiophene-2-carbonyl)-1,2-oxazol-3-yl]methanone](/img/structure/B259484.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![2-Amino-3-[4-(2-amino-5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-1-piperazinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B259495.png)

![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)